chemical properties of 4-(Difluoromethyl)thiophene-3-carboxylic acid
chemical properties of 4-(Difluoromethyl)thiophene-3-carboxylic acid
Topic: Chemical Properties of 4-(Difluoromethyl)thiophene-3-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
[1][2]
Executive Summary
4-(Difluoromethyl)thiophene-3-carboxylic acid (CAS 1783508-32-6) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. It serves as a critical scaffold for introducing the difluoromethyl (–CF₂H) group—a "lipophilic hydrogen bond donor"—into bioactive molecules. Unlike the chemically inert trifluoromethyl (–CF₃) group, the –CF₂H moiety possesses a unique acidic proton capable of weak hydrogen bonding, acting as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups while significantly modulating metabolic stability and membrane permeability.
This guide details the physicochemical properties, synthetic pathways, and reactivity profile of this compound, providing a roadmap for its application in drug discovery programs, particularly in the design of ion channel modulators (e.g., ANO1 inhibitors) and kinase inhibitors.
Physicochemical Characterization
The introduction of the difluoromethyl group at the C4 position of the thiophene ring exerts a profound electronic effect on the adjacent carboxylic acid, enhancing its acidity compared to the non-fluorinated analog.
Table 1: Key Chemical Properties
| Property | Value / Description | Notes |
| CAS Number | 1783508-32-6 | Research-grade intermediate. |
| IUPAC Name | 4-(Difluoromethyl)thiophene-3-carboxylic acid | |
| Molecular Formula | C₆H₄F₂O₂S | |
| Molecular Weight | 178.16 g/mol | |
| Appearance | White to off-white solid | Crystalline powder. |
| Predicted pKa | 3.6 – 3.8 | More acidic than thiophene-3-carboxylic acid (pKa ~4.1) due to –I effect of –CF₂H. |
| LogP (Predicted) | ~1.7 – 1.9 | –CF₂H increases lipophilicity relative to –CH₃ or –CH₂OH. |
| H-Bond Donors | 2 | Carboxylic –OH and the –CF₂H proton. |
| H-Bond Acceptors | 4 | Carboxyl oxygens (2) and Fluorine atoms (2). |
| Solubility | DMSO, Methanol, DCM | Low water solubility at neutral pH; soluble in aqueous base (pH > 8). |
Synthetic Pathways & Manufacturing[3]
The synthesis of 4-(difluoromethyl)thiophene-3-carboxylic acid typically avoids direct fluorination of the acid. Instead, it relies on the deoxyfluorination of a formyl precursor followed by ester hydrolysis. This approach minimizes side reactions and ensures high regioselectivity.
Core Synthetic Workflow
The most robust route proceeds via Methyl 4-formylthiophene-3-carboxylate (CAS 67808-73-5).
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Deoxyfluorination: The aldehyde at C4 is converted to a difluoromethyl group using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
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Saponification: The methyl ester at C3 is hydrolyzed using Lithium Hydroxide (LiOH) to yield the free acid.
Diagram 1: Synthetic Route
Caption: Two-step synthesis starting from the commercially available formyl-ester precursor.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-(difluoromethyl)thiophene-3-carboxylate
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Reagents: Methyl 4-formylthiophene-3-carboxylate (1.0 eq), DAST (1.5 eq), Anhydrous Dichloromethane (DCM).
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Procedure:
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Dissolve the aldehyde in anhydrous DCM under an inert atmosphere (N₂ or Ar).
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Cool the solution to 0°C using an ice bath.
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Add DAST dropwise via syringe. Caution: DAST reacts violently with water and etches glass; use plasticware if possible or ensure strictly anhydrous conditions.
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Allow the mixture to warm to room temperature and stir for 12–16 hours.
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Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0°C. (Evolution of CO₂).
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Extract with DCM, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
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Step 2: Hydrolysis to the Free Acid
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Reagents: Methyl ester intermediate, LiOH·H₂O (3.0 eq), THF/Water (3:1).
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Procedure:
Reactivity & Mechanistic Insights[6][7]
The Difluoromethyl Group as a Bioisostere
The –CF₂H group is not merely a "bulky" substituent; it is electronically active.
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H-Bond Donor: The C–H bond in –CF₂H is polarized by the two fluorine atoms, making the proton sufficiently acidic to act as a weak hydrogen bond donor. This allows it to mimic hydroxyl (–OH) or thiol (–SH) groups in receptor binding pockets without the metabolic liability of rapid oxidation or glucuronidation.
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Lipophilicity Modulation: While –OH groups lower LogP, –CF₂H raises it, improving membrane permeability while maintaining specific polar interactions.
Diagram 2: Bioisosteric Relationships
Caption: Strategic replacement logic for using the -CF2H moiety in drug design.
Carboxylic Acid Reactivity
The C3-carboxylic acid is deactivated slightly by the electron-withdrawing nature of the C4-CF₂H group.
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Amide Coupling: Standard coupling reagents (HATU, EDC/HOBt) work effectively. However, the nucleophile attack may be slightly slower than with non-fluorinated analogs.
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Decarboxylation: Thermal decarboxylation is possible but generally requires high temperatures (>150°C) or metal catalysis (Ag/Cu), yielding 3-(difluoromethyl)thiophene.
Safety & Handling Protocols
DAST Reagent Hazards
The synthesis involves DAST, which poses specific risks:
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Explosion Hazard: DAST can decompose explosively at temperatures >50°C. Never heat the neat reagent.
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HF Generation: Upon contact with water, DAST releases Hydrogen Fluoride (HF), which is highly corrosive and toxic.
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Mitigation: Always keep a saturated Calcium Gluconate gel nearby for skin exposure. Quench reactions slowly at low temperatures.
Compound Handling[3]
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Storage: Store 4-(Difluoromethyl)thiophene-3-carboxylic acid at 2–8°C under inert gas.
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Toxicity: While specific toxicology data is limited for this research chemical, thiophene derivatives can be skin irritants. Handle with standard PPE (gloves, goggles, lab coat).
References
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Synthesis of Difluoromethylated Compounds. Science of Synthesis, 2024 . Link
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Diethylaminosulfur Trifluoride (DAST) in Organic Synthesis. Sigma-Aldrich Technical Bulletin. Link
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Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 2017 , 60(3), 815–824. Link
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Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1. European Journal of Medicinal Chemistry, 2022 , 237, 114413.[3] Link
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Methyl 4-formylthiophene-3-carboxylate (Precursor Data). PubChem CID: 2776365. Link
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 3. Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
